
1-(3,5-Dichlorophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)ethane-1,2-diol typically involves the reaction of 3,5-dichlorobenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dichlorophenyl)ethane-1,2-diol
- 1-(3,5-Dibromophenyl)ethane-1,2-diol
- 1-(3,5-Difluorophenyl)ethane-1,2-diol
Uniqueness
1-(3,5-Dichlorophenyl)ethane-1,2-diol is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its analogs, the dichlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1556048-27-1 |
|---|---|
Formule moléculaire |
C8H8Cl2O2 |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2 |
Clé InChI |
ZBSQIDHJYGHSTA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


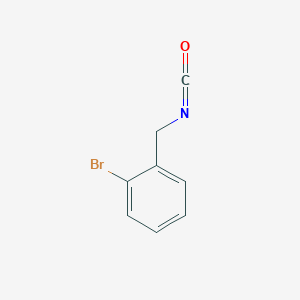
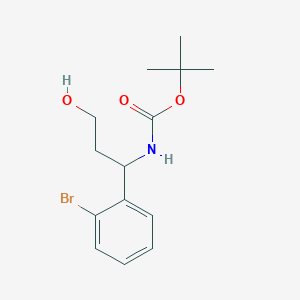
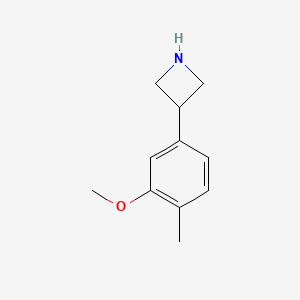
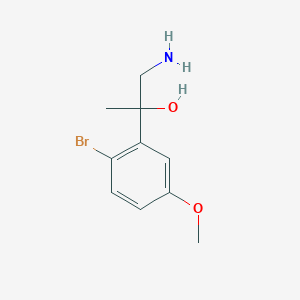
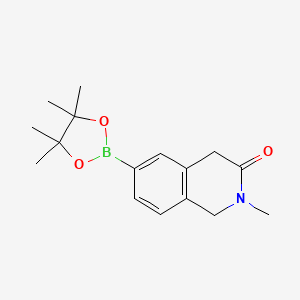
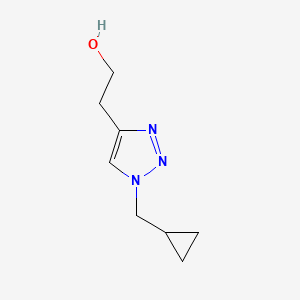
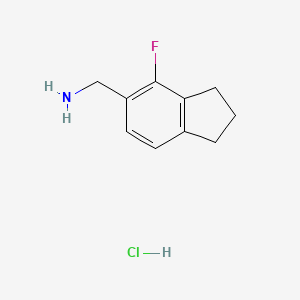

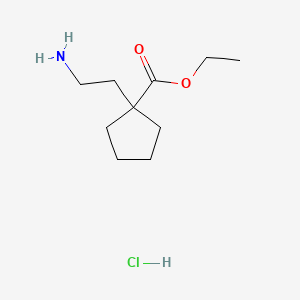


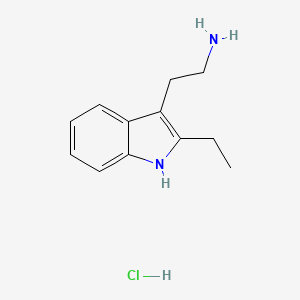
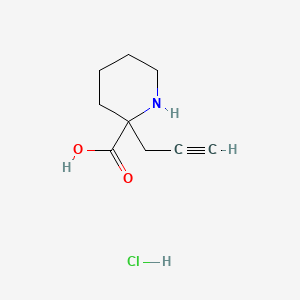
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
